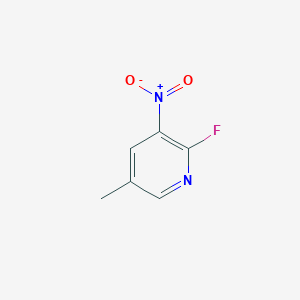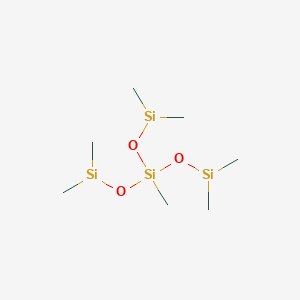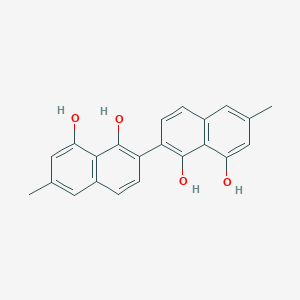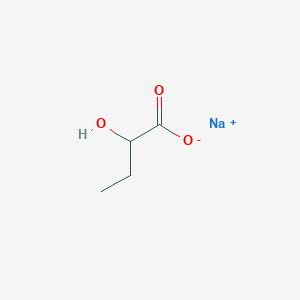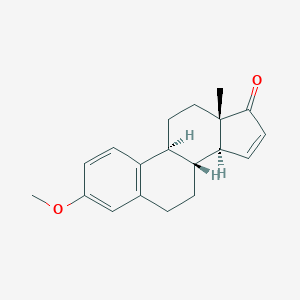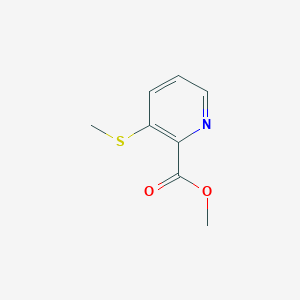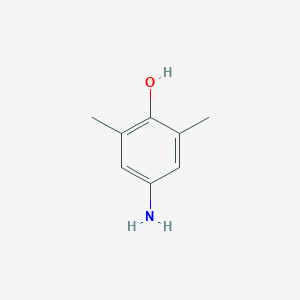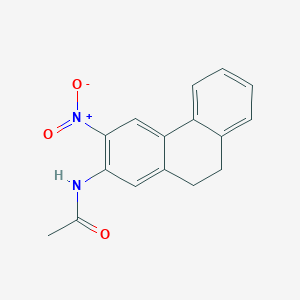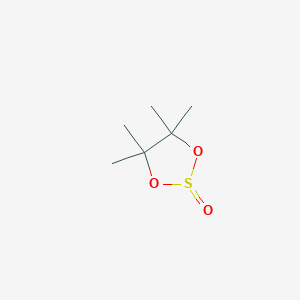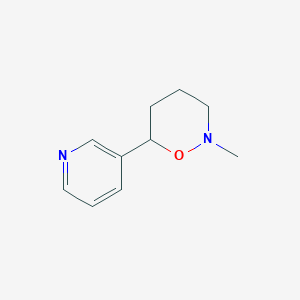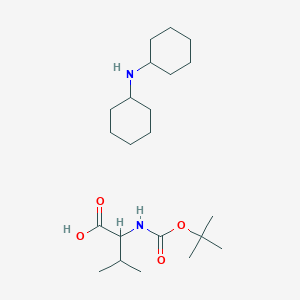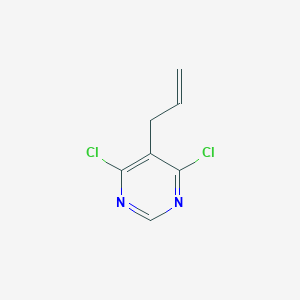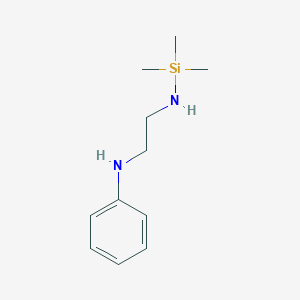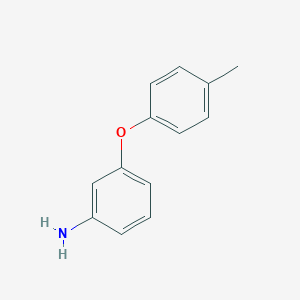
3-(4-Methylphenoxy)aniline
Descripción general
Descripción
“3-(4-Methylphenoxy)aniline” is an organic compound. It has a molecular weight of 229.28 . The compound is stored in a refrigerator and shipped at room temperature .
Molecular Structure Analysis
The InChI code for “3-(4-Methylphenoxy)aniline” is1S/C14H15NO2/c1-10-3-6-13(9-14(10)16-2)17-12-7-4-11(15)5-8-12/h3-9H,15H2,1-2H3 . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
“3-(4-Methylphenoxy)aniline” is a white to brown solid . It is stored at +4°C .Aplicaciones Científicas De Investigación
Sensor Development for Biomarker Detection
A study by Jin and Yan (2021) highlights the use of a bi-functionalized luminescent metal-organic framework, Eu@MOF-253-CH3, for detecting 4-Aminophenol (4-AP), a biomarker of aniline. This framework shows promise for monitoring 4-AP concentrations in human urine, aiding in the screening and pre-diagnosis of health conditions (Jin & Yan, 2021).
Catalytic Oxidation in Environmental Cleanup
Zhang et al. (2009) utilized Fe3O4 magnetic nanoparticles for the catalytic oxidation of aniline compounds, demonstrating their effectiveness in removing phenol and aniline from aqueous solutions. This research contributes to environmental cleanup technologies (Zhang et al., 2009).
Synthesis and Characterization of Novel Compounds
Several studies focus on the synthesis and characterization of novel compounds derived from aniline or related structures. For instance, Wen Zi-qiang (2007) synthesized 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy] aniline, indicating its potential for various applications due to its high yield and environmental friendliness (Wen Zi-qiang, 2007). Similarly, Zhang Qingwen (2011) developed a practical synthesis process for 3-chloro-4-(3-fluorobenzyloxy) aniline, which is robust and suitable for industrial production (Zhang Qingwen, 2011).
Electrochromic Materials Development
Li et al. (2017) synthesized four novel donor–acceptor systems incorporating aniline units, which were used to create stable conducting polymers with potential applications in electrochromic devices, particularly in the near-infrared region (Li et al., 2017).
Metal Complex Formation for Chemical Analysis
Osowole's (2011) research involves creating metal(II) thiophenyl Schiff base complexes with 4-(Thiophen-3-yl)-aniline, which are characterized for their magnetic and thermal properties, contributing to the field of inorganic chemistry (Osowole, 2011).
Enzymatic Studies in Drug Metabolism
Kawalek and Lu (1972) studied the hydroxylation of aniline in a reconstituted liver microsomal enzyme system, revealing insights into drug metabolism and the role of cytochromes in biochemical processes (Kawalek & Lu, 1972).
Safety And Hazards
Propiedades
IUPAC Name |
3-(4-methylphenoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-10-5-7-12(8-6-10)15-13-4-2-3-11(14)9-13/h2-9H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLQWPXCRYYEKRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methylphenoxy)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



